molecular formula C13H10N2O2 B187525 4-(3-Nitrostyryl)pyridine CAS No. 46837-95-0

4-(3-Nitrostyryl)pyridine

Cat. No. B187525
CAS RN: 46837-95-0
M. Wt: 226.23 g/mol
InChI Key: NGMZCGIDCNUHRJ-SNAWJCMRSA-N
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Description

4-(3-Nitrostyryl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of pyridine and contains a nitrostyryl group, which makes it a versatile molecule for various research purposes.

Mechanism Of Action

The mechanism of action of 4-(3-Nitrostyryl)pyridine is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. It has been shown to inhibit the production of reactive oxygen species and reduce oxidative stress in cells. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

4-(3-Nitrostyryl)pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which may have potential therapeutic applications. This compound has also been shown to have anticancer properties by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(3-Nitrostyryl)pyridine in lab experiments is its versatility. It can be used in a range of research fields, including medicinal chemistry, organic synthesis, and materials science. Its fluorescent properties also make it a useful tool for detecting reactive oxygen species in biological systems. One limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research involving 4-(3-Nitrostyryl)pyridine. One potential area of research is its use as a therapeutic agent for inflammatory and oxidative stress-related diseases. Another area of research is its potential as a fluorescent probe for detecting reactive oxygen species in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Conclusion:
In conclusion, 4-(3-Nitrostyryl)pyridine is a versatile chemical compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, antioxidant, and anticancer properties. While there are limitations to its use in lab experiments, the potential applications for this compound make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 4-(3-Nitrostyryl)pyridine involves the reaction of 3-nitrobenzaldehyde with pyridine-4-carbaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. This method is relatively simple and yields a high purity product.

Scientific Research Applications

4-(3-Nitrostyryl)pyridine has potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used as a fluorescent probe for detecting reactive oxygen species in biological systems.

properties

CAS RN

46837-95-0

Product Name

4-(3-Nitrostyryl)pyridine

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-[(E)-2-(3-nitrophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-3-1-2-12(10-13)5-4-11-6-8-14-9-7-11/h1-10H/b5-4+

InChI Key

NGMZCGIDCNUHRJ-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=CC=NC=C2

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=NC=C2

solubility

11.9 [ug/mL]

Origin of Product

United States

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